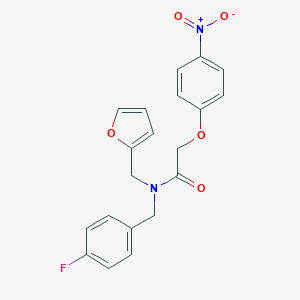
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as TB-MBOA, is a sulfonamide derivative that has been of interest to researchers due to its potential use as a herbicide. This compound has been found to inhibit the growth of various weed species and has shown promise as a selective herbicide.
Mecanismo De Acción
The exact mechanism of action of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to have minimal toxicity to mammals and aquatic organisms. However, it has been shown to have some negative effects on non-target plant species. For example, 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to inhibit the growth of certain legume species, which can have negative impacts on soil health and biodiversity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its selective herbicidal activity, which makes it a promising alternative to traditional herbicides. Additionally, 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to have low toxicity to mammals and aquatic organisms. However, one limitation of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its potential negative impacts on non-target plant species. This can limit its use in certain environments.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One area of interest is the development of new formulations of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide that can improve its efficacy and reduce its negative impacts on non-target plant species. Additionally, researchers are exploring the potential use of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide in combination with other herbicides to create more effective weed control strategies. Finally, there is ongoing research into the mechanism of action of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, which could lead to the development of new herbicides with improved selectivity and efficacy.
Conclusion:
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative that has shown promise as a selective herbicide. Its mechanism of action involves the inhibition of ALS, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. While 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has several advantages, including its low toxicity to mammals and aquatic organisms, it also has limitations, such as its potential negative impacts on non-target plant species. Future research will focus on developing new formulations of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, exploring its potential use in combination with other herbicides, and further understanding its mechanism of action.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction of 6-methyl-2-oxo-1,3-benzoxathiol-5-ylamine with 4-tert-butylbenzenesulfonyl chloride. This reaction yields 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide as a white crystalline solid. The purity of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, including velvetleaf, lambsquarters, and pigweed. 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has also been shown to have selective herbicidal activity, which means it can target weeds without harming crops. This makes it an attractive alternative to traditional herbicides, which can be harmful to the environment and non-target species.
Propiedades
Nombre del producto |
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H19NO4S2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H19NO4S2/c1-11-9-15-16(24-17(20)23-15)10-14(11)19-25(21,22)13-7-5-12(6-8-13)18(2,3)4/h5-10,19H,1-4H3 |
Clave InChI |
GHTHUSNROQWQNS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)SC(=O)O2 |
SMILES canónico |
CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)SC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)

![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)


![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)
